ferulic acid -

ferulic acid

Catalog Number: EVT-7991822
CAS Number:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is a hydroxycinnamic acid.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid is a natural product found in Chaerophyllum hirsutum, Astragalus onobrychis, and other organisms with data available.
Source

Ferulic acid is predominantly extracted from plant sources, particularly cereal grains like rice and wheat. It can also be found in fruits such as apples and oranges, as well as in vegetables like carrots and tomatoes. The extraction of ferulic acid from these natural sources often involves hydrolysis or enzymatic processes to release it from its bound form within the plant cell walls .

Classification

Chemically, ferulic acid is classified as a phenolic acid. It is characterized by its structure as a trans-4-hydroxy-3-methoxycinnamic acid. This classification places it within the broader category of phytochemicals known for their health benefits, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

Methods

Ferulic acid can be synthesized through various methods, including chemical synthesis and biotechnological approaches.

  1. Chemical Synthesis:
    • Wittig-Horner Reaction: This method involves the reaction of vanillin with phosphonate reagents to produce ferulic acid .
    • Knoevenagel Condensation: This approach uses aldehydes and malonic acid derivatives to synthesize ferulic acid derivatives efficiently .
  2. Biotechnological Methods:
    • Metabolic Engineering: Strains of Escherichia coli have been genetically modified to enhance the production of ferulic acid from simple carbon sources through pathways involving tyrosine ammonia-lyase and p-coumarate 3-hydroxylase .
    • Enzymatic Hydrolysis: Utilizing enzymes to break down plant materials can yield ferulic acid from lignocellulosic biomass .

Technical Details

The chemical synthesis methods typically require specific reagents and conditions (e.g., temperature control, pH adjustments) to optimize yield and purity. In contrast, biotechnological methods often involve fermentation processes that can be scaled up for industrial applications.

Molecular Structure Analysis

Structure

Ferulic acid has a chemical formula of C10H10O4C_{10}H_{10}O_4 and a molecular weight of 194.19 g/mol. Its structure features a phenolic ring with a methoxy group and a double bond between the carbon atoms adjacent to the carboxylic group.

Data

  • IUPAC Name: trans-4-hydroxy-3-methoxycinnamic acid
  • Melting Point: Approximately 170 °C
  • Solubility: Soluble in ethanol and methanol; slightly soluble in water.
Chemical Reactions Analysis

Reactions

Ferulic acid can undergo various chemical reactions, including:

  1. Esterification: Reacting with alcohols in the presence of acids can form esters, which are important for modifying its properties for different applications .
  2. Acylation: Ferulic acid can be acylated using acetic anhydride or other acylating agents to produce derivatives with enhanced bioactivity or solubility characteristics .

Technical Details

These reactions typically require specific conditions such as temperature control (often refluxing) and the presence of catalysts (e.g., sulfuric acid). The resulting compounds are analyzed using techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography.

Mechanism of Action

Process

The biological activity of ferulic acid is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This antioxidant property is crucial for its potential therapeutic effects against various diseases.

Data

Studies have shown that ferulic acid can modulate signaling pathways related to inflammation and apoptosis, contributing to its protective effects against cancer and cardiovascular diseases . Additionally, it has been observed to enhance the stability of other antioxidants when used in formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Slightly aromatic.
  • Taste: Bitter.

Chemical Properties

  • pH: Ferulic acid solutions typically have a pH around 5-7.
  • Stability: Sensitive to light; should be stored in dark containers to prevent degradation.
  • Reactivity: Can react with strong oxidizing agents.

Relevant studies indicate that the antioxidant capacity of ferulic acid is significantly influenced by its concentration and the presence of other compounds in formulations .

Applications

Scientific Uses

Ferulic acid has a wide range of applications across various fields:

  1. Pharmaceuticals: Used for its anti-inflammatory, anticancer, and antioxidant properties.
  2. Cosmetics: Incorporated into skincare products due to its ability to stabilize formulations and protect against UV radiation.
  3. Food Industry: Acts as a natural preservative due to its antioxidant properties, helping extend shelf life by preventing rancidity.
Biosynthesis and Natural Occurrence of Ferulic Acid

Metabolic Pathways in Plant Systems

Shikimate Pathway and Phenylpropanoid Metabolism

Ferulic acid (4-hydroxy-3-methoxycinnamic acid, FA) biosynthesis originates from the shikimate pathway, which channels carbon from primary metabolism into aromatic amino acids. In plants, L-phenylalanine serves as the primary precursor. Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid, which undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. This intermediate is activated via 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA. Subsequent hydroxylation at the 3-position by p-coumaroyl shikimate/quinate 3′-hydroxylase (C3′H) generates caffeoyl-CoA, which is finally methylated by caffeate O-methyltransferase (COMT) to produce feruloyl-CoA. Hydrolysis releases free ferulic acid, which accumulates in cell walls [1] [5]. The pathway exemplifies metabolic compartmentalization, with cytosolic enzyme complexes ensuring efficient substrate channeling and reduced side reactions [10].

Role of Caffeate O-Methyltransferase in Ferulic Acid Synthesis

Caffeate O-methyltransferase (COMT) is pivotal in conferring the structural specificity of FA. This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the transfer of a methyl group to the 3-hydroxyl position of caffeic acid or its CoA-thioester derivative. Kinetic studies reveal COMT’s higher affinity for 5-hydroxyconiferaldehyde than caffeic acid in planta, indicating its primary role in lignin monomer methylation. Genetic suppression of COMT in monocots reduces FA content by 30–50% and severely disrupts lignification, confirming its non-redundant function. The enzyme’s regioselectivity ensures exclusive 3-O-methylation, distinguishing FA from other methoxycinnamates like sinapic acid [1] [10].

Crosslinking Mechanisms in Lignocellulosic Matrices

FA integrates into plant cell walls through ester bonds with hemicellulose and ether linkages with lignin. In commelinid monocots (e.g., wheat, rice), FA is esterified to the O-5 position of α-L-arabinofuranose side chains in arabinoxylans. Oxidative coupling generates diferulate bridges (e.g., 8–5′, 5–5′, 8–O–4′ dimers) that crosslink arabinoxylan chains, reinforcing cell wall integrity. These covalent networks reduce cell wall extensibility and impede pathogen penetration. Diferulate concentrations correlate with tissue rigidity; for example, sugar beet pulp contains ~800 mg diferulates/kg dry weight. Lignin attachment occurs via ether bonds between FA’s phenolic oxygen and lignin’s β-ether subunits, forming lignin-carbohydrate complexes (LCCs) that impede enzymatic degradation [1] [5] [9].

Ecological Distribution and Plant Sources

Cereal Bran and Seed-Based Accumulation

FA is the most abundant hydroxycinnamate in cereal grains, concentrated in the bran fraction due to its association with aleurone and pericarp cell walls. Whole-grain rye bread contains 54 mg FA/100 g, while popcorn contains up to 313 mg/100 g. The insoluble-bound form constitutes 70–90% of total FA in cereals, requiring alkaline or enzymatic hydrolysis for release. Processing alters FA bioavailability; milling segregates FA-rich bran, while thermal treatments (e.g., baking) liberate soluble FA via ester bond cleavage. Bamboo shoots (243.6 mg/100 g) and sugar beet pulp (800 mg/100 g) represent non-cereal accumulators, highlighting FA’s widespread role in vegetative and storage tissues [1].

Table 1: Ferulic Acid Content in Selected Plant Sources

Source CategoryExampleFA Content (mg/100 g)
Cereals & GrainsPopcorn313.0
Whole-grain rye bread54.0
Brown rice24.0
VegetablesBamboo shoots243.6
Eggplant7.3–35.0
Red beet25.0
FruitsGrapefruit10.7–11.6
Banana5.4
Industrial ByproductsSugar beet pulp800.0

Ferulic Acid in Medicinal Plants (Angelica sinensis, Ligusticum chuanxiong)

FA is a pharmacologically active marker compound in Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). In A. sinensis roots, FA exists as both trans- and cis-isomers, with the trans-form dominating (≥85%). The isomers interconvert under UV exposure, affecting bioactivity. L. chuanxiong rhizomes contain 40–60% higher FA than A. sinensis but exhibit lower antioxidant contributions due to antagonistic interactions with other phenolics. Depletion studies confirm FA contributes 65–72% of total antioxidant capacity in A. sinensis extracts, assessed via DPPH radical scavenging. Pharmacokinetic studies in blood-deficient rats reveal enhanced FA absorption from herb pairs (GX: A. sinensis + L. chuanxiong), where L. chuanxiong prolongs FA’s half-life by reducing clearance by 30% [3] [6] [8].

Microbial Biodegradation Pathways in Agroecosystems

Soil and rumen microbes depolymerize FA through inducible enzymatic cascades:

  • Rumen Bacteria: Streptomyces spp. secrete feruloyl esterases (FAEs; EC 3.1.1.73) that hydrolyze FA-polysaccharide esters, releasing free FA. Synergy with xylanases increases FA release by >45%. Free FA is absorbed or catabolized via β-oxidation to vanillin and vanillic acid [2].
  • Soil Bacteria: Paraburkholderia aromaticivorans AR20-38 catabolizes FA at 10–30°C via non-β-oxidation. Feruloyl-CoA synthetase (FerA) activates FA to feruloyl-CoA, which undergoes hydration/cleavage by FerB to vanillin and acetyl-CoA. Vanillin oxidizes to vanillic acid, accumulating at 760–1540 mg/L (85–89% molar yield) [9].
  • Agroecosystem Impacts: FA at 0.1–1.0 mM inhibits cucumber radicle elongation by 33% and reshapes rhizosphere microbiomes. Bacterial diversity decreases, while dehydrogenase activity rises by 40%, indicating microbial stress. Fusarium oxysporum growth suppression demonstrates FA’s allelopathic role in pathogen resistance [4].

Table 2: Microbial Pathways for Ferulic Acid Biodegradation

Microbial SystemKey Enzymes/GenesProductsEcological Role
Rumen microbiotaFeruloyl esterases, XylanasesFree FA, Vanillic acidFiber digestion enhancement
Paraburkholderia spp.fcs, ech, aatVanillic acid (85–89% yield)Lignin monomer valorization
Rhizosphere fungiLaccases, PeroxidasesCO₂, H₂OSoil organic matter formation
Cucumber rhizobacteriaDehydrogenasesMetabolized aliphaticsAllelochemical cycling

Properties

Product Name

ferulic acid

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)

InChI Key

KSEBMYQBYZTDHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

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